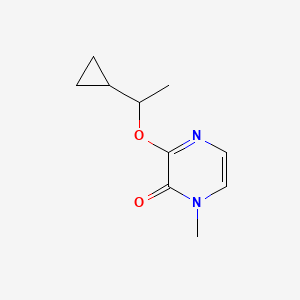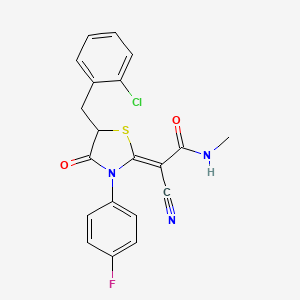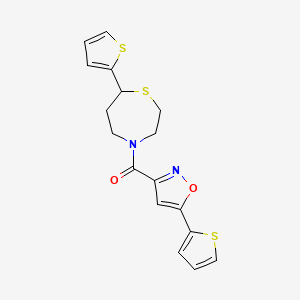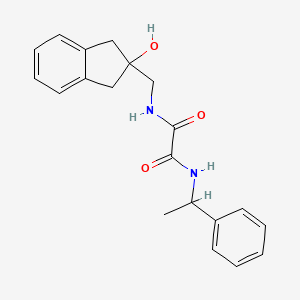
3-(1-Cyclopropylethoxy)-1-methyl-1,2-dihydropyrazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Cyclopropylethoxy)-1-methyl-1,2-dihydropyrazin-2-one, also known as CP-544326, is a chemical compound that has been extensively researched for its potential therapeutic applications. This compound belongs to the class of pyrazinone derivatives and has been shown to possess a wide range of biological activities.
Scientific Research Applications
Asymmetric Synthesis and Catalytic Transformations
Research indicates the utility of cyclopropane and dihydropyrazinone derivatives in asymmetric synthesis, where chiral catalysts are employed to afford products with high diastereo- and enantioselectivity. Such methodologies are pivotal in the synthesis of complex molecular architectures with precise spatial orientation, essential for drug development and material science (Müller et al., 2005).
Domino Reaction Sequences
The compound's structural motifs are relevant in domino reaction sequences, exemplified by the synthesis of highly substituted pyridazines and pyrazoline-spirooxindoles. These reactions proceed without catalysts, highlighting the potential for developing efficient, cost-effective synthetic routes to complex heterocyclic compounds (Zohreh & Alizadeh, 2013).
Nucleophilic Ring-Opening Reactions
Cyclopropane-containing compounds, analogous to the subject chemical, are substrates in nucleophilic ring-opening reactions. These reactions form the basis for synthesizing dihydropyrazoles and cyclopropane-fused pyridazinones, showcasing the versatility of cyclopropane derivatives in accessing a variety of nitrogen-containing heterocycles (Sathishkannan et al., 2017).
Synthesis of Aroma Compounds
The structural framework of the compound is instrumental in the synthesis of aroma compounds, where derivatives of dihydropyrazinones are explored for their potential applications in flavor and fragrance chemistry. These studies contribute to the understanding of how structural modifications impact olfactory properties (Schmarr et al., 2011).
Development of Bioactive Molecules
Cyclopropyl and pyrazinone derivatives are explored for their bioactivity, including the synthesis of molecules with potential anticancer properties. This research underscores the importance of these chemical frameworks in medicinal chemistry for the discovery of new therapeutic agents (Temple et al., 1987).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-(1-cyclopropylethoxy)-1-methylpyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7(8-3-4-8)14-9-10(13)12(2)6-5-11-9/h5-8H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZBLAZXSNJPOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)OC2=NC=CN(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide](/img/structure/B3007900.png)
![1-{3-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride](/img/structure/B3007904.png)

![[5-(3-Chloro-4-methylphenyl)furan-2-yl]methanol](/img/structure/B3007906.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3007910.png)
![2-[(3S,4S)-4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid](/img/structure/B3007912.png)
![N-(2-chlorophenyl)-2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B3007913.png)
![6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-5-carboxylic acid](/img/structure/B3007916.png)
![(Z)-13-acetyl-2-(2-hydroxy-5-nitrobenzylidene)-5-methyl-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one](/img/structure/B3007918.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-chloro-2-nitrobenzamide](/img/structure/B3007919.png)

![[2-(4-Ethylanilino)-2-oxoethyl] 2,5-dichlorobenzoate](/img/structure/B3007921.png)
![6-[(4-Bromophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3007922.png)
